molecular formula C19H19N3O5S B2972041 N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide CAS No. 339016-84-1

N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide

Cat. No.: B2972041
CAS No.: 339016-84-1
M. Wt: 401.44
InChI Key: OIJZNZSWYQOBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[({[3-(4-Methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide is a sulfonamide derivative featuring an acetamide group attached to a phenyl ring, which is further connected via a sulfonyl linkage to a substituted isoxazole moiety. The isoxazole ring contains a 4-methoxyphenyl substituent at position 3 and a methyl group at position 5. While direct data on its synthesis or bioactivity is absent in the provided evidence, structural analogs suggest its possible applications in drug discovery .

Properties

IUPAC Name

N-[4-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-13(23)21-15-5-9-18(10-6-15)28(24,25)20-12-17-11-19(22-27-17)14-3-7-16(26-2)8-4-14/h3-11,20H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJZNZSWYQOBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It has been observed that similar compounds can suppress oxidative stress and inflammatory markers. This suggests that the compound may interact with its targets to modulate these pathways, leading to a reduction in inflammation and oxidative stress.

Biochemical Pathways

N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide appears to affect the biochemical pathways related to inflammation and oxidative stress. It has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), and upregulate IL-10 expression. These changes suggest a modulation of the inflammatory response and a potential antioxidant effect.

Biological Activity

N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide, a compound with the molecular formula C19H19N3O5S, is gaining attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and possible therapeutic applications.

  • Molecular Weight : 401.4 g/mol
  • Chemical Formula : C19H19N3O5S
  • Purity : Minimum 95% .

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. The following table summarizes the antibacterial efficacy of related compounds against various bacterial strains:

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound ASalmonella typhi50 µg/mL
Compound BBacillus subtilis30 µg/mL
Compound CE. coli40 µg/mL
Compound DStaphylococcus aureus25 µg/mL

These findings indicate that the compound may possess moderate to strong antibacterial activity, particularly against gram-positive bacteria .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes, notably acetylcholinesterase (AChE) and urease. The results from various studies are summarized below:

EnzymeInhibition TypeIC50 Value (µM)Reference
AcetylcholinesteraseCompetitive Inhibition2.14 ± 0.003
UreaseNon-competitive Inhibition1.13 ± 0.003

The strong inhibitory action against urease suggests potential applications in treating conditions like urinary tract infections or other urease-related disorders.

Case Studies

  • Case Study on Antibacterial Activity :
    A study investigated the effect of this compound on Salmonella typhi. The compound was found to inhibit bacterial growth effectively at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against resistant strains.
  • Case Study on Enzyme Inhibition :
    Another research focused on the inhibition of AChE by the compound. It was observed that at an IC50 of 2.14 µM, it significantly outperformed standard inhibitors, suggesting its utility in developing treatments for neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Substituents Key Properties/Activities Source
Target Compound Likely C₁₉H₂₀N₃O₅S* ~422.5 3-(4-Methoxyphenyl)-5-isoxazolylmethyl, sulfonamide, acetamide Hypothesized antimicrobial/analgesic activity (based on analogs) N/A
N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide (21312-10-7) C₁₂H₁₃N₃O₄S 295.31 5-Methylisoxazolyl No explicit activity noted; structural basis for sulfonamide antibiotics [15]
2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (156324-47-9) C₁₃H₁₂ClN₃O₄S 341.77 Chloro, 5-methylisoxazolyl Potential drug candidate (exact activity unspecified) [20]
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9) C₁₅H₁₆N₂O₄S 334.39 4-Methoxyphenylamino Solubility and stability influenced by methoxy group [16]
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (Compound 15) C₁₅H₁₄ClN₃O₅S 383.80 3-Chloro-4-methoxyphenyl Antitubercular activity (synthesized as part of functionalized sulfonamides) [3]
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) C₁₃H₁₉N₃O₃S 313.38 4-Methylpiperazinyl Analgesic activity comparable to paracetamol [9]

*Estimated based on structural components.

Structural and Functional Insights

Isoxazole Substitutions: The target compound’s 3-(4-methoxyphenyl)-5-isoxazolylmethyl group distinguishes it from analogs like N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide , which lacks the methoxyphenyl moiety. Chloro-substituted analogs (e.g., 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide ) exhibit increased molecular weight and lipophilicity, which may affect membrane permeability and solubility.

N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) showed significant analgesic activity, suggesting that bulky substituents (e.g., piperazinyl) enhance central nervous system interactions .

Physicochemical Properties :

  • Methoxy groups (e.g., in N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide ) improve aqueous solubility compared to chloro or methyl groups, as evidenced by stability data in polar solvents.
  • Melting points vary significantly; for example, Compound 15 has a high melting point (227°C), likely due to strong hydrogen bonding from the sulfonamide and acetamide groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Synthesize the isoxazole core via cyclocondensation of nitrile oxides with alkynes (e.g., Huisgen reaction). The 4-methoxyphenyl substituent can be introduced via Suzuki coupling .
  • Step 2 : Sulfonamide formation by reacting the isoxazole-methylamine intermediate with 4-acetamidobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC. Monitor purity via LC-MS and ensure >95% purity for biological assays .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, isoxazole protons at δ ~6.5–8.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated for C20_{20}H19_{19}N3_{3}O5_{5}S: 413.11 g/mol) .

Q. What initial biological screening assays are appropriate to evaluate its therapeutic potential?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorometric assays for COX-2 or carbonic anhydrase isoforms due to sulfonamide’s known affinity .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site). Focus on sulfonamide’s hydrogen bonding with Arg120 and Tyr355 .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational changes and free energy landscapes (MM/PBSA analysis) .

Q. How can contradictory results in enzyme inhibition studies be systematically addressed?

  • Methodology :

  • Assay Validation : Verify enzyme activity under standardized conditions (pH, temperature, cofactors). Use positive controls (e.g., celecoxib for COX-2) .
  • Compound Stability : Test degradation via HPLC under assay conditions. Adjust buffer systems if hydrolysis of the sulfonamide or isoxazole occurs .
  • Orthogonal Assays : Confirm inhibition using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What are the challenges in scaling up the synthesis under Good Laboratory Practices (GLP)?

  • Methodology :

  • Process Optimization : Use flow chemistry to enhance reproducibility and safety during sulfonylation .
  • Reactor Design : Implement jacketed reactors for exothermic steps (e.g., cyclocondensation). Monitor temperature/pH in real-time .
  • Purification at Scale : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Q. How does the electronic configuration of substituents influence the compound’s reactivity and interactions?

  • Methodology :

  • DFT Calculations : Analyze electron density maps (e.g., Gaussian 16) to assess the methoxy group’s electron-donating effects on the isoxazole ring’s aromaticity .
  • Spectroscopic Probes : Use 15^{15}N NMR to study sulfonamide’s resonance stabilization or IR to track carbonyl stretching shifts (~1680 cm1^{-1}) in varying solvents .

Data Contradiction Analysis Example

  • Scenario : Study A reports potent COX-2 inhibition (IC50_{50} = 50 nM), while Study B finds no activity (IC50_{50} > 10 µM).
    • Resolution :

Verify compound purity (LC-MS) and storage conditions (e.g., moisture-induced degradation) .

Compare assay protocols: Study A may use recombinant COX-2 with phospholipid cofactors, while Study B uses crude enzyme extracts .

Re-test using a third-party validated assay (e.g., Cayman Chemical’s COX Inhibitor Screening Kit) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.